6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.Chemical Reactions Analysis
This would involve a study of the reactions that the compound can undergo, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines are gaining popularity in drug discovery programs, as they offer new avenues for exploring three-dimensional chemical space. Their synthesis involves various strategies, including the formation of the spiro-ring on preformed piperidine rings or vice versa. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products. The lack of 2-spiropiperidines in drug discovery is attributed to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Chromones as Radical Scavengers
Chromones, or 1-benzopyran-4-ones, are naturally occurring compounds with a wide range of physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. These activities are thought to be related to the antioxidant properties of chromones, which help neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment leading to various diseases. Key structural features for radical scavenging activity include the double bond, a carbonyl group in the chromone, and hydroxyl groups at specific positions. Methylation or glycosylation of these hydroxyl groups decreases their radical scavenging potential (Yadav, Parshad, Manchanda, & Sharma, 2014).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.
Please consult with a qualified professional or refer to specific scientific literature for accurate information.
properties
IUPAC Name |
tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13-5-6-16-14(11-13)15(21)12-19(23-16)7-9-20(10-8-19)17(22)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLPVMNSMSYIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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